沙库必利

描述

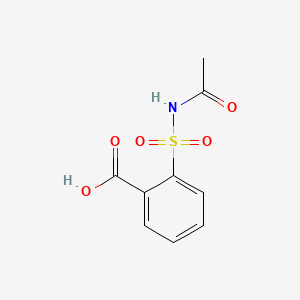

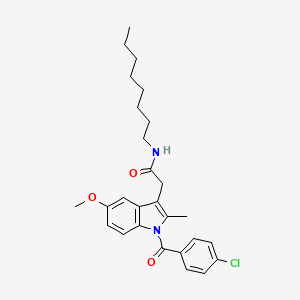

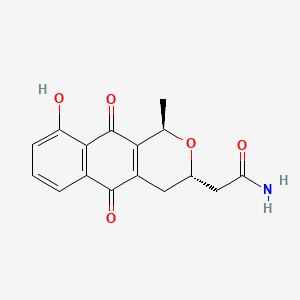

2R,4S-沙库必利: 是一种手性化合物,是沙库必利的一种对映异构体,沙库必利是一种抑制肾素-血管紧张素系统(RAS)的药物。沙库必利通常与缬沙坦联合使用,用于治疗心力衰竭。 2R,4S-沙库必利的化学名称为 4-(((2R,4S)-1-([1,1'-联苯]-4-基)-5-乙氧基-4-甲基-5-氧代戊烷-2-基)氨基)-4-氧代丁酸 .

科学研究应用

2R,4S-沙库必利具有广泛的科学研究应用:

化学: 用作分析方法开发和验证的参考标准.

生物学: 研究其在抑制肾素-血管紧张素系统(RAS)中的作用,该系统影响利钠肽的降解.

医药: 与缬沙坦联合使用,通过减少心血管事件来治疗心力衰竭.

工业: 用于生产用于制药应用的手性前体.

作用机制

2R,4S-沙库必利是一种前药,通过酯酶经脱乙基化转化为沙库必利拉特(LBQ657)而被激活。沙库必利拉特抑制酶肾素-血管紧张素系统(RAS),肾素-血管紧张素系统(RAS)负责降解心房利钠肽和脑利钠肽。 这些肽主要通过减少血容量来发挥作用,导致血管舒张、利尿和利钠 .

生化分析

Biochemical Properties

Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptide, two blood pressure–lowering peptides that work mainly by reducing blood volume .

Cellular Effects

Sacubitril/valsartan has been shown to improve cardiac function and fibrosis in rats after experimental myocardial infarction . It has also been shown to inhibit collagen synthesis in myocardial fibroblasts by inhibiting the TGF/Smads signaling pathway . In addition, it has been found to attenuate TGF-β1-induced proliferation and collagen synthesis of myocardial fibroblasts .

Molecular Mechanism

Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II .

Temporal Effects in Laboratory Settings

Sacubitril/valsartan treatment was associated with a low rate of adverse effects in adult systemic right ventricle cohort. Persisting improvement in 6-minute walking test distance, NT-proBNP levels and echocardiographic parameters of systemic right ventricle function was observed in an on-treatment analysis and showed no differential response based on sex or anatomy .

Dosage Effects in Animal Models

Sacubitril/valsartan has been shown to improve cardiac function and fibrosis in rats after experimental myocardial infarction . The effects of sacubitril/valsartan on cardiac fibrosis through the regulation of transforming growth factor-β1/small mothers against decapentaplegic (TGF-β/Smad) signaling pathways were investigated using numerous animal models and cardiac fibroblast cells .

Metabolic Pathways

Sacubitril/valsartan helps to overcome pathological cardiac remodeling, whether by activation or inhibition of certain key proteins . It has been shown to inhibit the TGF/Smads signaling pathway, which is involved in the regulation of cellular growth and differentiation .

Transport and Distribution

As a prodrug, Sacubitril is likely to be distributed throughout the body before being converted into its active form, Sacubitrilat, by esterases .

Subcellular Localization

As a prodrug, Sacubitril is likely to be present in the cytoplasm where it is converted into its active form, Sacubitrilat, by esterases .

准备方法

合成路线和反应条件: 2R,4S-沙库必利的制备涉及多个步骤,包括环化、加成、脱苄基化、开环、酯化和酰胺化。 一种方法涉及使用手性诱导试剂,(S)-1-(α-氨基苄基)-2-萘酚,和2R-甲基-4-氧代丁酸 . 另一种方法涉及在钯催化剂存在下进行氢化,以实现高光学纯度 .

工业生产方法: 2R,4S-沙库必利的工业生产通常涉及大规模发酵和使用胺转氨酶等酶,以高效生产手性前体 . 该工艺旨在经济可行且环境友好,使其适合大规模生产 .

化学反应分析

反应类型: 2R,4S-沙库必利会经历各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 通常涉及使用氧化剂,如漂白剂,以TEMPO作为催化剂.

还原: 在碳载钯催化剂存在下进行氢化.

取代: 与羧酸反应形成衍生物.

主要产物: 从这些反应中形成的主要产物包括各种沙库必利衍生物,这些衍生物已被确定为抗菌、抗真菌和抗结核活性的先导化合物 .

相似化合物的比较

类似化合物:

沙库必利 (AHU-377): 2R,4S-沙库必利的母体化合物,与缬沙坦联合使用,用于治疗心力衰竭.

缬沙坦: 血管紧张素II受体拮抗剂,与沙库必利联合使用.

沙库必利衍生物: 已经合成了各种衍生物,用于抗菌、抗真菌和抗结核活性.

独特性: 2R,4S-沙库必利因其独特的手性构型而独一无二,这使其作为肾素-血管紧张素系统(RAS)抑制剂的有效性得以提升。 它与缬沙坦的组合提供了双重作用机制,使其成为治疗心力衰竭的有效药物 .

属性

IUPAC Name |

4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

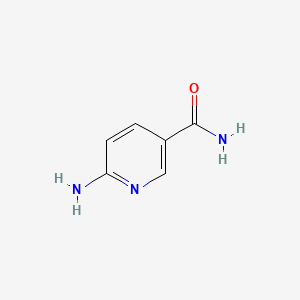

![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)